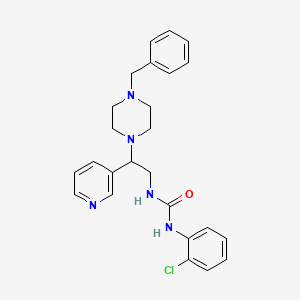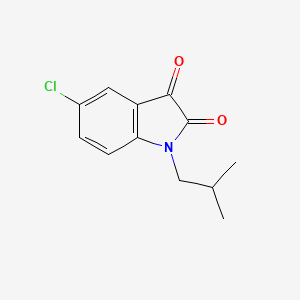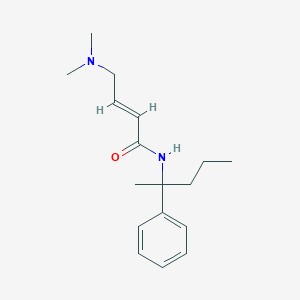
1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea is a complex organic compound that features a combination of benzylpiperazine, pyridine, and chlorophenyl groups. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzylpiperazine Intermediate: This can be achieved by reacting benzyl chloride with piperazine under basic conditions.
Coupling with Pyridine Derivative: The benzylpiperazine intermediate can then be coupled with a pyridine derivative through nucleophilic substitution or other suitable reactions.
Urea Formation: The final step involves the reaction of the intermediate with a chlorophenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of such compounds would require optimization of the reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify specific parts of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Investigated for its interactions with biological receptors or enzymes.
Medicine: Potential therapeutic applications, such as acting as a drug candidate for certain diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Acting as an agonist or antagonist at specific receptor sites.
Enzyme Inhibition: Inhibiting the activity of certain enzymes by binding to their active sites.
Pathway Modulation: Affecting cellular signaling pathways by interacting with key proteins or other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-fluorophenyl)urea: Similar structure with a fluorine atom instead of chlorine.
1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-bromophenyl)urea: Bromine atom substitution.
1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-methylphenyl)urea: Methyl group substitution.
Uniqueness
The uniqueness of 1-(2-(4-Benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-3-(2-chlorophenyl)urea lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]-3-(2-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN5O/c26-22-10-4-5-11-23(22)29-25(32)28-18-24(21-9-6-12-27-17-21)31-15-13-30(14-16-31)19-20-7-2-1-3-8-20/h1-12,17,24H,13-16,18-19H2,(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMBATZDKGYUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(CNC(=O)NC3=CC=CC=C3Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole](/img/structure/B2528228.png)




![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile](/img/structure/B2528235.png)

![3-chloro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]-2,2-dimethylpropanamide](/img/structure/B2528238.png)
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide](/img/structure/B2528239.png)

![4-[2-(Piperidin-4-yl)ethyl]phenol](/img/structure/B2528241.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/new.no-structure.jpg)


